molecular formula C23H22N2O3 B2651521 2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941918-40-7

2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No. B2651521
CAS RN: 941918-40-7
M. Wt: 374.44
InChI Key: HAGPKECKKCDRTM-UHFFFAOYSA-N
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Description

“2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide” is a chemical compound. It is related to a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives that were designed and synthesized as new TRPM4 inhibitors . One of the most promising compounds in this series, 7d (ZX08903), displayed promising antiproliferative activity against prostate cancer cell lines .

Scientific Research Applications

  • Anticancer Properties : A study by Dhuda et al. (2021) synthesized derivatives of 2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide and evaluated their anticancer potential. Some derivatives demonstrated potent inhibitory activities against various cancer cell lines, including CNS, melanoma, and breast cancer panels (Dhuda et al., 2021).

  • Antiproliferative Activities : Chen et al. (2013) synthesized and evaluated certain derivatives for their antiproliferative activities against human cancer cell lines. One derivative was particularly active against nasopharyngeal carcinoma cell lines (Chen et al., 2013).

  • Anti-Parkinson's Screening : Gomathy et al. (2012) synthesized novel derivatives and studied their anti-Parkinson's activity. The compounds showed potent free radical scavenging activity and significant anti-Parkinson's activity in a rat model (Gomathy et al., 2012).

  • Anti-HIV Activity : Hamad et al. (2010) developed new derivatives and screened them for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. One derivative was identified as a potent inhibitor of HIV-1 replication (Hamad et al., 2010).

  • Pharmacological Evaluation : Faheem (2018) focused on the computational and pharmacological potential of derivatives, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds showed promising results in these areas (Faheem, 2018).

  • Anticancer Evaluation : Salahuddin et al. (2014) synthesized derivatives and evaluated them for anticancer properties. One compound was found to be most active on breast cancer cell lines (Salahuddin et al., 2014).

  • Molecular Structural Studies : Gouda et al. (2022) synthesized a derivative and analyzed its structure, cytotoxicity, and redox profile using various techniques including X-ray diffraction and DFT calculations (Gouda et al., 2022).

  • Anti-Angiogenic Activity : Lee et al. (2005) identified a derivative as a potent inhibitor of aminopeptidase N (APN) and its anti-angiogenic activity (Lee et al., 2005).

properties

IUPAC Name

2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(16-28-21-13-8-17-5-1-2-6-18(17)15-21)24-19-9-11-20(12-10-19)25-14-4-3-7-23(25)27/h1-2,5-6,8-13,15H,3-4,7,14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGPKECKKCDRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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